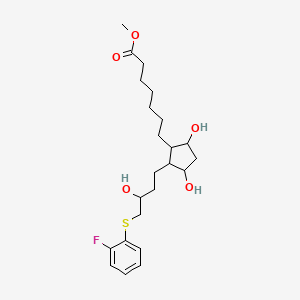![molecular formula C29H42FN3O7S B570738 (E,3R,5S)-7-[4-(4-fluorofenil)-2-[(2-hidroxi-2-metilpropil)sulfonilmetilamino]-6-propan-2-ilpirimidin-5-il]-3,5-dihidroxihept-6-enoato de tert-butilo CAS No. 1714147-49-5](/img/structure/B570738.png)
(E,3R,5S)-7-[4-(4-fluorofenil)-2-[(2-hidroxi-2-metilpropil)sulfonilmetilamino]-6-propan-2-ilpirimidin-5-il]-3,5-dihidroxihept-6-enoato de tert-butilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,5S,E)-tert-Butyl 7-(4-(4-fluorophenyl)-2-(2-hydroxy-N,2-dimethylpropylsulfonamido)-6-isopropylpyrimidin-5-yl)-3,5-dihydroxyhept-6-enoate: is a chemical compound that serves as an intermediate in the synthesis of Rosuvastatin-related compounds . Rosuvastatin is a well-known statin used to lower cholesterol levels and prevent cardiovascular diseases. This compound plays a crucial role in the pharmaceutical industry, particularly in the production of cholesterol-lowering medications.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of Rosuvastatin and related compounds.
- Employed in the development of new cholesterol-lowering agents .
Biology:
- Studied for its effects on lipid metabolism and cholesterol biosynthesis.
- Used in research to understand the molecular mechanisms of statins .
Medicine:
- Integral in the production of Rosuvastatin, a widely prescribed statin for managing hypercholesterolemia and preventing cardiovascular diseases .
Industry:
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3R,5S,E)-tert-Butyl 7-(4-(4-fluorophenyl)-2-(2-hydroxy-N,2-dimethylpropylsulfonamido)-6-isopropylpyrimidin-5-yl)-3,5-dihydroxyhept-6-enoate involves multiple steps, starting from the appropriate precursors. The synthetic route typically includes the following steps:
Formation of the Rosuvastatin Core: The core structure of Rosuvastatin is synthesized through a series of chemical reactions, including condensation, cyclization, and functional group transformations.
Introduction of the S-Desmethyl Group: The S-Desmethyl group is introduced through selective demethylation reactions.
Addition of the 2-Hydroxy-2-Methylpropyl Group: This step involves the addition of the 2-hydroxy-2-methylpropyl group to the core structure using appropriate reagents and catalysts.
Formation of the Tert-Butyl Ester: The final step involves esterification to form the tert-butyl ester derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-efficiency reactors, continuous flow processes, and advanced purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methyl groups.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing ketones to alcohols.
Substitution: Substitution reactions are common, especially for introducing or modifying functional groups on the aromatic ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products: The major products formed from these reactions include various derivatives of Rosuvastatin, each with specific functional groups tailored for different pharmacological properties .
Mecanismo De Acción
The mechanism of action of (3R,5S,E)-tert-Butyl 7-(4-(4-fluorophenyl)-2-(2-hydroxy-N,2-dimethylpropylsulfonamido)-6-isopropylpyrimidin-5-yl)-3,5-dihydroxyhept-6-enoate is closely related to that of Rosuvastatin. It inhibits the enzyme HMG-CoA reductase, which is a key enzyme in the cholesterol biosynthesis pathway. By inhibiting this enzyme, the compound reduces the production of cholesterol in the liver, leading to lower blood cholesterol levels. The molecular targets include HMG-CoA reductase and various proteins involved in lipid metabolism .
Comparación Con Compuestos Similares
S-Desmethyl-S-(2-hydroxy-2-methylpropyl) Rosuvastatin Sodium Salt: Similar in structure but differs in the counterion, which can affect solubility and pharmacokinetics.
Rosuvastatin Calcium: Another derivative used in the pharmaceutical industry with different pharmacological properties.
Uniqueness:
- The tert-butyl ester group in (3R,5S,E)-tert-Butyl 7-(4-(4-fluorophenyl)-2-(2-hydroxy-N,2-dimethylpropylsulfonamido)-6-isopropylpyrimidin-5-yl)-3,5-dihydroxyhept-6-enoate provides unique solubility and stability characteristics, making it a valuable intermediate in the synthesis of Rosuvastatin .
This detailed article provides a comprehensive overview of (3R,5S,E)-tert-Butyl 7-(4-(4-fluorophenyl)-2-(2-hydroxy-N,2-dimethylpropylsulfonamido)-6-isopropylpyrimidin-5-yl)-3,5-dihydroxyhept-6-enoate, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
tert-butyl (E,3R,5S)-7-[4-(4-fluorophenyl)-2-[(2-hydroxy-2-methylpropyl)sulfonyl-methylamino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42FN3O7S/c1-18(2)25-23(14-13-21(34)15-22(35)16-24(36)40-28(3,4)5)26(19-9-11-20(30)12-10-19)32-27(31-25)33(8)41(38,39)17-29(6,7)37/h9-14,18,21-22,34-35,37H,15-17H2,1-8H3/b14-13+/t21-,22-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRVCWOXOGDOIJ-WRBWEIJPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)CC(C)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC(=NC(=C1/C=C/[C@H](C[C@H](CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)CC(C)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42FN3O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
595.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate](/img/structure/B570656.png)



![2-Chloro-6-ethyl-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B570662.png)


![methyl 7-[(1R,2R,3R,5S)-2-[5-(2-fluorophenyl)-3-hydroxypent-4-ynyl]-3,5-dihydroxycyclopentyl]heptanoate](/img/structure/B570666.png)

![5-Chloro-3-ethyl-2-[(3,5,5-trimethylcyclohex-2-en-1-ylidene)methyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B570675.png)
